Terramycin-X

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide: Biosynthesis of Oxytetracyline in Streptomyces rimosus

Introduction to Oxytetracycline and Its Industrial Significance

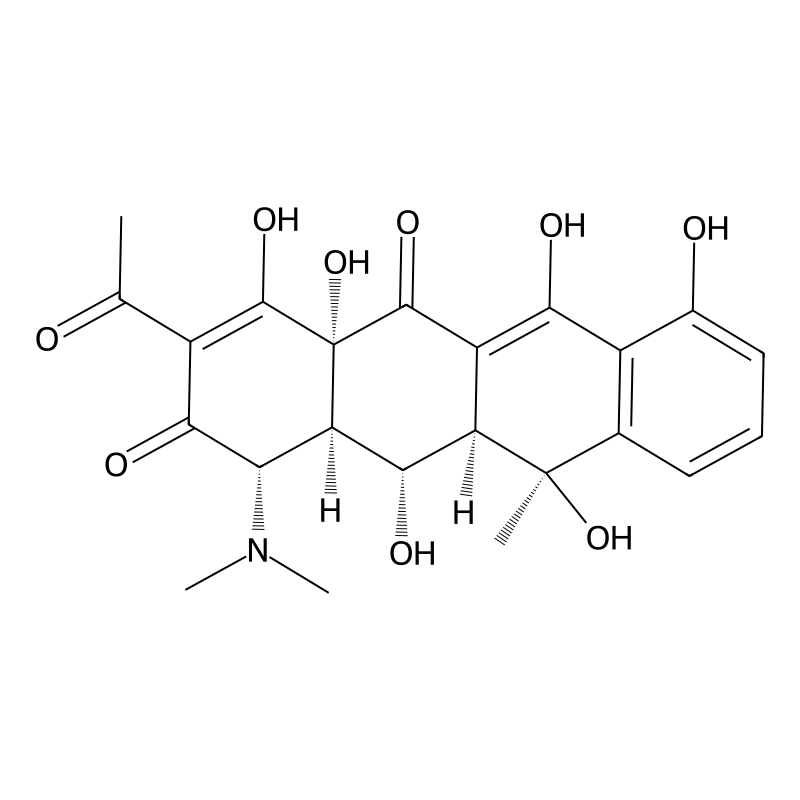

Oxytetracycline (OTC) is a broad-spectrum tetracycline antibiotic first discovered in the early 1950s by Alexander Finlay at Pfizer and originally named terramycin [1]. As a polyketide natural product produced by Streptomyces rimosus, OTC exhibits potent activity against a wide spectrum of Gram-positive and Gram-negative pathogens, mycoplasmas, intracellular chlamydiae, rickettsiae, and protozoan parasites [1]. The molecule consists of four linearly fused six-membered carbon rings with various functional groups attached, and its periphery can be divided into lower and upper peripheral regions that determine its biological activity and binding to the 30S ribosomal subunit [1].

Industrial production of OTC remains substantial, with global production estimated at over 10,000 tons annually and more than 20 commercial suppliers worldwide [2]. Despite emerging resistance issues, OTC and its derivatives continue to be clinically valuable, particularly for treatment of emerging infections and non-infective diseases, with a market value for semisynthetic tetracycline doxycycline alone estimated at over $250 million [1]. The continued importance of OTC in medicine, agriculture, and aquaculture underscores the need for comprehensive understanding of its biosynthesis and production optimization.

Biosynthesis Pathway of Oxytetracycline

The biosynthesis of oxytetracycline in Streptomyces rimosus follows a complex polyketide pathway that involves multiple enzymatic steps. OTC is synthesized by a type II polyketide synthase system from nine molecules of malonyl-CoA, which is derived from acetyl-CoA via carboxylation [2]. The biochemistry underlying OTC synthesis has been well established, with the pathway proceeding through several key intermediates before reaching the final OTC structure [1].

The oxytetracycline biosynthetic pathway can be conceptually divided into three main stages: precursor formation, polyketide chain assembly and cyclization, and post-PKS modifications. The following diagram illustrates the complete pathway with key intermediates and enzymes:

Oxytetracycline Biosynthetic Pathway in Streptomyces rimosus

The table below details the key stages, intermediates, and enzymes involved in oxytetracycline biosynthesis:

| Stage | Key Intermediate/Product | Enzymes/Processes Involved | Function/Characteristics |

|---|---|---|---|

| Precursor Supply | Acetyl-CoA | Acetyl-CoA carboxylase | Primary carbon source for polyketide chain |

| Malonyl-CoA | - | Activated C2 building block (9 units required) | |

| Polyketide Assembly | Malonamyl-CoA | Type II PKS minimal chain length factor | Starter unit for OTC biosynthesis |

| Pretetramide | PKS cyclization | First stable cyclized intermediate | |

| Post-PKS Modifications | 4-Keto-anhydrotetracycline | OxyE (P450 oxygenase) | C-5 oxygenation |

| Tetracycline | OxyL (oxygenase) | C-6 hydroxylation | |

| Oxytetracycline | OxyT (amidase) | C-4 amidation and final structural modification |

The OTC gene cluster in S. rimosus is located on the chromosome near one of the telomers and contains genes encoding for biosynthetic enzymes, transcriptional regulators, and resistance determinants [2]. The cluster's genetic organization facilitates coordinated expression of pathway components and self-resistance mechanisms essential for cellular viability during antibiotic production.

Genetic Regulation and Resistance Mechanisms

Gene Cluster Organization

The oxytetracycline biosynthetic gene cluster in Streptomyces rimosus exhibits complex organization and regulation. Multiomics studies have revealed that the cluster is situated near the chromosomal telomeres, regions known for genetic instability that can lead to spontaneous mutations affecting antibiotic production [2]. Comparative genomic analysis of wild-type S. rimosus ATCC 10970 and the high-producing mutant HP126 revealed significant structural rearrangements in the hyperproducer, including deletion of approximately 812.1 kb (8.67%) of chromosomal sequence and duplication of the left terminal region (539.8 kb, 5.76%) [2]. These large-scale genomic changes likely contribute to the enhanced production phenotype through altered regulation of biosynthetic genes.

The OTC cluster contains three primary types of genes: biosynthetic genes encoding enzymes responsible for OTC assembly and modification, resistance genes that protect the producer organism from its own antibiotic, and regulatory genes that control the expression of the cluster. The cluster-situated activator OtcR plays a particularly important role in coordinating the expression of biosynthetic genes [3]. Overexpression of OtcR alone has been shown to increase OTC production by approximately 19% [3].

Resistance Mechanisms

Streptomyces rimosus employs multiple resistance mechanisms to protect itself from its own antibiotic product:

- otrA: Encodes a ribosomal protection protein that prevents OTC from binding to the bacterial ribosome [3]

- otrB and otrC: Encode efflux proteins that transport OTC out of the cell [3]

Combinatorial overexpression of all three resistance genes (otrA, otrB, and otrC) has demonstrated a synergistic effect, increasing OTC production by 179% compared to the wild-type strain and doubling the resistance level to OTC [3]. This strategy of enhancing self-resistance represents a powerful approach for improving antibiotic production in industrial strains.

The table below summarizes the key genetic elements involved in OTC biosynthesis and resistance:

| Genetic Element | Type | Function | Engineering Impact |

|---|---|---|---|

| OtcR | Regulatory gene | Cluster-situated activator | 19% production increase when overexpressed |

| otrA | Resistance gene | Ribosomal protection protein | 179% production increase when combined with otrB/otrC |

| otrB | Resistance gene | Efflux pump | Part of resistance gene combination |

| otrC | Resistance gene | Efflux pump | Part of resistance gene combination |

| PKS genes | Biosynthetic genes | Polyketide synthase assembly | Core biosynthetic machinery |

| oxy genes | Biosynthetic genes | Post-PKS modifications | Structural diversification of OTC |

Strain Improvement and Metabolic Engineering

Classical Mutagenesis and Selection

Industrial production of oxytetracycline relies heavily on classical mutant strains developed through extensive mutagenesis and screening programs [2]. These hyperproducers have been selected over decades for improved performance, though the molecular mechanisms underlying their efficiency have only recently been elucidated through multiomics approaches. The hyperproducing strain S. rimosus HP126, for example, produces 65-fold more OTC (4,490 mg/L) than its wild-type ancestor (70 mg/L) in complex starch-containing medium [2].

Genomic analysis of HP126 revealed 184 single nucleotide exchanges in addition to the large-scale genomic rearrangements previously mentioned [2]. These mutations collectively contribute to the hyperproduction phenotype through several metabolic adaptations:

- Enhanced precursor supply: Increased acetyl-CoA and malonyl-CoA production

- Upregulated OTC biosynthesis: Elevated expression of OTC pathway genes

- Reduced competing pathways: Diminished flux toward secondary metabolites

- Streamlined morphology: Improved pellet formation and nutrient access

Rational Metabolic Engineering

Recent advances in understanding OTC biosynthesis have enabled more rational engineering approaches for strain improvement. Key strategies include:

- Co-overexpression of resistance genes: Combinatorial expression of otrA, otrB, and otrC [3]

- Regulatory gene manipulation: Overexpression of cluster-situated activators like OtcR [3]

- Precursor pathway engineering: Enhancement of acetyl-CoA and malonyl-CoA supply [2]

- Cluster refactoring: Elimination of competing pathways and optimization of cluster expression [2]

The application of systems biology approaches has been particularly valuable in identifying key traits that influence OTC production. Multiomics analysis (genomics, transcriptomics, proteomics, and metabolomics) of wild-type and hyperproducing strains has revealed fundamental mechanisms that can be targeted for future engineering efforts [2] [4].

The table below compares different strain improvement approaches and their outcomes:

| Strain/Approach | Engineering Strategy | OTC Production | Improvement |

|---|---|---|---|

| Wild-type ATCC 10970 | None | 70 mg/L (complex medium) | Baseline |

| HP126 | Classical mutagenesis | 4,490 mg/L (complex medium) | 65-fold increase |

| MKABC | otrA+otrB+otrC overexpression | Not specified | 179% increase vs. wild-type |

| MKRABC | OtcR + resistance genes | ~7.49 g/L | 19% increase vs. OtcR alone |

| Statistical optimization | Medium optimization (RSM) | 470 mg/L | 10-fold increase vs. unoptimized |

Fermentation Process Optimization

Medium Composition and Nutritional Requirements

Optimization of fermentation medium is critical for maximizing oxytetracycline production in Streptomyces rimosus. Research has identified several key components that significantly influence OTC yields:

Carbon sources: Glycerol and glucose support superior antibiotic yields compared to other carbohydrates [5]. Mannitol has been identified as optimal among tested carbohydrates for OTC production in minimal medium [2]. Complex carbon sources such as black strap molasses and rice bran have also been successfully employed in industrial fermentations [6].

Nitrogen sources: Organic nitrogen sources are essential for significant antibiotic production [5]. Specific amino acids including aspartic acid, proline, threonine, valine, and β-alanine support both growth and antibiotic production [5]. Soybean meal (at 10 g/L) has been identified as an optimal nitrogen source in statistically optimized media [7] [8].

Minerals and supplements: Calcium carbonate (1 g/L) is critical for pH regulation and has been identified as a key medium component [7] [8]. Phosphate concentration plays a regulatory role, with OTC production typically initiating upon phosphate limitation [2].

Statistical optimization using response surface methodology has demonstrated that medium optimization alone can increase OTC production nearly tenfold, from 47 mg/L to 470 mg/L [7] [8]. The following table summarizes optimal medium components identified through various studies:

| Medium Component | Optimal Concentration | Function/Rationale |

|---|---|---|

| Glucose | 10 g/L | Carbon/energy source |

| Soybean meal | 10 g/L | Organic nitrogen source |

| Calcium carbonate | 1 g/L | pH regulation |

| Mannitol | Variable (study-dependent) | Carbon source |

| Barley bran | Variable (study-dependent) | Complex nutrient source |

Environmental Parameters and Process Control

Critical environmental parameters for optimal OTC production include:

- Temperature: 28°C has been identified as optimal for OTC production [9]

- pH: Optimal production occurs at approximately pH 5.8 [9]

- Aeration: Adequate oxygen supply is essential, with shaking at 150 rpm identified as optimal in laboratory studies [9]

- Fermentation duration: Typically 5 days for maximum OTC production [9]

The fermentation profile of S. rimosus shows distinct phases of growth and production. In wild-type strains, OTC production typically begins after phosphate depletion and continues almost linearly into the stationary phase [2]. Hyperproducing strains like HP126 exhibit accelerated production kinetics, with OTC detectable just 4 hours after inoculation and maintained high specific productivity (1.1 mg/g/h) over an extended period of 60-70 hours [2].

Experimental Protocols and Methodologies

Production and Optimization Protocols

Standard Fermentation Protocol for OTC Production:

- Inoculum preparation: Grow S. rimosus spores or mycelia in seed medium for 24-48 hours

- Production medium: Utilize optimized medium containing carbon source (e.g., glucose, 10 g/L), nitrogen source (e.g., soybean meal, 10 g/L), and calcium carbonate (1 g/L) [7] [8]

- Culture conditions: Incubate at 28°C with shaking at 150 rpm for 5-6 days [9]

- Process monitoring: Track biomass formation, pH, carbon source utilization, and antibiotic production

Statistical Optimization Using Response Surface Methodology:

- Preliminary screening: Use one-factor-at-a-time or Plackett-Burman design to identify significant medium components [7] [8]

- Experimental design: Apply Central Composite Design (CCD) to evaluate individual and interaction effects of variables [7] [8]

- Model development: Construct regression models to predict OTC production as a function of medium components

- Validation: Verify model predictions with experimental runs using optimized conditions

Analytical Methods for OTC Quantification

Extraction and Purification:

- Extraction solvent: 1-butanol has been successfully used for OTC extraction from fermented medium [6]

- Purification: Silica gel chromatography can be employed for purification of OTC from crude extracts [7] [8]

Identification and Quantification:

- Thin-layer chromatography (TLC): Useful for separation and preliminary identification of OTC [9]

- High-performance liquid chromatography (HPLC): Provides accurate quantification of OTC purity and concentration [9]

- UV spectrophotometry: Enables rapid detection and quantification of OTC [7]

The experimental workflow for studying and optimizing OTC production involves multiple interconnected steps, as illustrated below:

Experimental Workflow for OTC Production and Analysis

Conclusion and Future Perspectives

The biosynthesis of oxytetracycline in Streptomyces rimosus represents a sophisticated natural product pathway that has been optimized through both natural evolution and human intervention. Current industrial production relies on classically improved mutants whose superior performance stems from complex genomic rearrangements and mutations that enhance precursor supply, upregulate biosynthetic genes, and improve self-resistance [2].

Future strain improvement efforts will likely focus on combinatorial approaches that integrate traditional mutagenesis with targeted metabolic engineering. Key strategies include:

- Enhancing precursor supply: Global increase of acetyl-CoA and malonyl-CoA pools [2]

- Engineering self-resistance: Combinatorial overexpression of otrA, otrB, and otrC [3]

- Regulatory optimization: Manipulation of cluster-situated and global regulators [3]

- Eliminating competing pathways: Deletion of gene clusters for secondary metabolites that divert carbon flux [2]

The development of S. rimosus as a chassis for heterologous natural product production represents an exciting frontier [2]. The demonstrated ability of OTC cluster deletion derivatives to efficiently produce other polyketides like bhimamycin suggests that S. rimosus can be streamlined for the synthesis of novel compounds [2].

References

- 1. Biosynthesis of Oxytetracycline by Streptomyces rimosus [pmc.ncbi.nlm.nih.gov]

- 2. Systems biology of industrial oxytetracycline production in ... [microbialcellfactories.biomedcentral.com]

- 3. Improvement of oxytetracycline mediated via cooperation... production [pubmed.ncbi.nlm.nih.gov]

- 4. Systems biology of industrial oxytetracycline production in ... [pubmed.ncbi.nlm.nih.gov]

- 5. Formation by Oxytetracycline in Chemically... Streptomyces rimosus [pmc.ncbi.nlm.nih.gov]

- 6. The fermentative production of oxytetracycline on industrial... [link.springer.com]

- 7. (PDF) Production and optimization of oxytetracycline by a new isolate... [academia.edu]

- 8. and Production of optimization by a new isolate... oxytetracycline [link.springer.com]

- 9. Determination of optimal conditions of oxytetracyclin production from... [inis.iaea.org]

Organization of the Oxytetracycline Biosynthetic Gene Cluster

The oxy cluster is typically located near a telomere of the linear chromosome of Streptomyces rimosus [1]. The table below summarizes the core functional modules and key genes within the cluster.

| Functional Module / Gene | Protein Function | Role in Biosynthesis |

|---|---|---|

| Minimal PKS (Polyketide Synthase) [2] [3] | Assemblies the core carbon skeleton | |

| oxyA | Ketosynthase α (KSα) | Catalyzes decarboxylative Claisen condensation |

| oxyB | Chain Length Factor (KSβ / CLF) | Determines polyketide chain length |

| oxyC | Acyl Carrier Protein (ACP) | Carries the growing polyketide chain |

| Starter Unit Biosynthesis [2] | Provides the unique malonamate starter unit | |

| oxyD | Amidotransferase | Converts malonyl-CoA/S-ACP to malonamyl-CoA/S-ACP |

| Tailoring Enzymes | Modifies the linear polyketide into the final product | |

| oxyJ | C9 Ketoreductase (KR) | Reduces the C9 ketone to a hydroxyl group [2] |

| oxyK, N, I | Cyclases (CYC) | Catalyzes regioselective cyclization of the polyketide [4] [2] |

| oxyS | Anhydrotetracycline Oxygenase | Oxidizes C6 in anhydrotetracycline (ATC) [4] [3] |

| oxyE | Oxygenase | Hydroxylates C5 [4] [5] |

| tcA (also oxyQ) | Reductase | Final reduction to form OTC [4] |

| Regulation [5] | Controls cluster expression | |

| otcR | SARP Family Regulator | Master pathway-specific activator |

| Resistance [4] [6] | Protects the producer strain | |

| otrA, otrB | Efflux Pumps | Tetracycline-specific resistance genes |

The Oxytetracycline Biosynthetic Pathway

The biosynthesis of OTC is a sequential process catalyzed by the enzymes encoded in the oxy cluster. The following diagram maps the key steps from primary metabolites to the final product.

Overview of the key steps in the oxytetracycline biosynthetic pathway.

Protocols for Genetic Manipulation of the oxy Cluster

Protocol 1: Activation of a Silent oxy Cluster Using Double-Reporter-Guided Selection

This method is used to activate OTC production in non-producing S. rimosus strains [7].

- Step 1: Reporter Plasmid Construction

- Construct a plasmid where a reporter gene (e.g.,

gusA, encoding β-glucuronidase) and a selectable marker gene (e.g.,tsr, conferring thiostrepton resistance) are placed under the control of a native promoter from theoxycluster, such asP_oxyA[7].

- Construct a plasmid where a reporter gene (e.g.,

- Step 2: Strain Conjugation

- Introduce and integrate the reporter plasmid into the chromosome of the target S. rimosus host via conjugation [7].

- Step 3: Mutant Generation & Selection

- Generate random mutants of the reporter-containing strain using ribosome engineering technology (e.g., by exposing the culture to sub-inhibitory concentrations of antibiotics like streptomycin or rifampicin) [7].

- Plate the mutants and screen for colonies that display strong activity of the reporter (e.g., blue color from GUS activity) and resistance to thiostrepton. These phenotypes indicate activation of the

oxycluster promoter [7].

- Step 4: Fermentation & Validation

- Ferment the selected mutant strains and quantify OTC production using standard methods like HPLC. Confirm increased transcription of

oxygenes (e.g.,oxyA) via RT-qPCR [7].

- Ferment the selected mutant strains and quantify OTC production using standard methods like HPLC. Confirm increased transcription of

Protocol 2: Gene Cluster Amplification via TAR Cloning and ΦC31 Integration

This protocol is used to introduce multiple copies of the entire oxy cluster into a host strain to increase product titers [8].

- Step 1: TAR Cloning of the

oxyCluster- Partially digest genomic DNA from a high-producing S. rimosus strain with a restriction enzyme (e.g.,

SpeI) [8]. - Co-transform the digested DNA alongside a linearized yeast artificial chromosome (YAC) vector (e.g.,

pYAC-ΦC31-Ts) into S. cerevisiae. The YAC vector should containattPsites for integration and be designed for homologous recombination to capture the ~31 kboxycluster [8]. - Screen yeast transformants for the presence of the entire cluster using colony PCR with sequence-tagged-site primers spanning the cluster [8].

- Partially digest genomic DNA from a high-producing S. rimosus strain with a restriction enzyme (e.g.,

- Step 2: Plasmid Retransformation and Verification

- Isolate the plasmid from a positive yeast clone and retransform it into E. coli for amplification.

- Verify the integrity of the cloned

oxycluster through restriction enzyme analysis and sequencing [8].

- Step 3: Chromosomal Integration into *Streptomyces*

- Introduce the verified YAC plasmid into the desired S. rimosus host strain via conjugation.

- Utilize the ΦC31 integrase system to site-specifically integrate the entire plasmid, containing the

oxycluster, into the bacterial chromosome [8].

- Step 4: Screening and Stability Testing

- Screen exconjugants for the acquisition of the vector's resistance marker.

- Quantify OTC production in fermentations and assess the genetic stability of the engineered strain over multiple generations [8].

Engineering and Systems Biology of High-Production Strains

Industrial production of OTC relies on classically mutagenized S. rimosus strains. Systems biology comparisons of wild-type and hyperproducer strains have revealed key traits that contribute to high yields [1]:

| Trait | Observation in Hyperproducer | Proposed Engineering Strategy |

|---|---|---|

| Precursor Supply | Upregulated supply of acetyl-CoA and malonyl-CoA [1] | Engineer central carbon metabolism to enhance flux towards building blocks. |

| Gene Expression | Upregulated transcription of the entire oxy cluster [1] |

Overexpress the master regulator otcR or introduce multiple copies of the cluster [8] [5]. |

| Genomic Rearrangements | Large-scale deletions and duplications; loss of non-essential genes [1] | Use CRISPR/Cas9 to systematically delete non-essential genomic regions. |

| Byproduct Formation | Reduced competing metabolic pathways [1] | Identify and knock out genes for major byproducts. |

| Morphology | Streamlined, more reproducible pellet morphology [1] | Engineer genes controlling hyphal differentiation and pellet formation. |

Key Takeaways for Researchers

- The

oxycluster is a model for complex polyketide biosynthesis. Its well-characterized type II PKS system, with the unique malonamate starter unit, provides a blueprint for understanding and engineering other aromatic polyketides [2] [3]. - Regulatory engineering is a powerful lever. The SARP family regulator

OtcRis a master activator for the cluster. Its controlled overexpression is a straightforward and highly effective strategy to boost OTC yields [5]. - Industrial hyperproducers are genetically complex. They often possess significant genomic rearrangements and mutations beyond the biosynthetic cluster itself. A systems-level, multi-omics approach is crucial to fully understand and replicate their superior performance [1].

References

- 1. Systems biology of industrial oxytetracycline production in... [microbialcellfactories.biomedcentral.com]

- 2. Oxytetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. - Wikipedia Oxytetracycline [en.wikipedia.org]

- 5. Identification of a cluster -situated activator of oxytetracycline ... [microbialcellfactories.biomedcentral.com]

- 6. PCR detection of oxytetracycline resistance genes otr(A) ... [pubmed.ncbi.nlm.nih.gov]

- 7. Double-reporter-guided targeted activation of the oxytetracycline ... [pubmed.ncbi.nlm.nih.gov]

- 8. Multiple copies of the oxytetracycline in selected... gene cluster [pmc.ncbi.nlm.nih.gov]

polyketide synthase PKS in Terramycin-X production

Biosynthetic Gene Cluster and Key Enzymes

The oxytetracycline (oxy/otc) gene cluster from Streptomyces rimosus is located between the otrA and otrB resistance genes and contains at least 21 genes [1]. The table below summarizes the core PKS components and selected key tailoring enzymes:

| Gene / Protein | Predicted Size (kDa) | Deduced Role in Biosynthesis | Notes |

|---|---|---|---|

| OxyA (KSα) | 45 | Ketosynthase | Part of the "Minimal PKS" that catalyzes polyketide chain elongation [1]. |

| OxyB (CLF/KSβ) | 44 | Chain Length Factor | Determines the chain length of the polyketide backbone [1]. |

| OxyC (ACP) | 10 | Acyl Carrier Protein | Carries the growing polyketide chain via a phosphopantetheine arm [1]. |

| OxyD | 69 | Amidotransferase | Crucial for synthesizing the malonamate starter unit that defines the tetracycline amide group [1]. |

| OxyJ | 27 | C-9 Ketoreductase (KR) | Catalyzes the reduction of a keto group at the ninth carbon during biosynthesis [1]. |

| OxyL | 60 | Oxygenase | Anhydrotetracycline (ATC) oxygenase involved in a late-stage tailoring step [2]. |

Core Experimental Protocols

Research into the oxytetracycline PKS often relies on genetic manipulation and heterologous expression to confirm gene function and engineer new pathways.

Protocol 1: Heterologous Expression in a Model Host

This protocol is used to reconstitute and test the function of the oxytetracycline biosynthetic pathway in a more genetically tractable host.

- Gene Cluster Cloning: The oxytetracycline gene cluster is cloned from Streptomyces rimosus genomic DNA into a suitable cosmic vector (e.g., pWEB) to create a genomic library [1].

- Vector Construction: Specific genes of interest (e.g., the minimal PKS genes oxyA-oxyC, along with oxyD and oxyJ) are shuttled into an expression vector compatible with the host strain [1].

- Host Transformation and Cultivation: The expression vector is introduced into a model host, such as Streptomyces coelicolor CH999, via polyethylene glycol (PEG)-assisted protoplast transformation. Transformed cells are selected and cultivated in a suitable medium [1].

- Metabolite Analysis: Culture broths are extracted with organic solvents (e.g., ethyl acetate). The extracts are analyzed using techniques like Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of predicted polyketide intermediates or novel compounds [1].

Protocol 2: In Vivo Reconstitution for Novel Compound Production

This methodology demonstrates how co-expression of specific genes can lead to the production of novel, non-natural polyketides.

- Strain and Plasmid Construction: Streptomyces coelicolor CH999 is engineered with a plasmid containing the minimal PKS genes (oxyA-oxyC) [1].

- Co-expression with Tailoring Enzymes: The strain is further engineered to co-express the amidotransferase *oxyD* and the ketoreductase *oxyJ* [1].

- Fermentation and Extraction: The engineered strain is fermented. The resulting culture is acidified and centrifuged. The supernatant is extracted with ethyl acetate [1].

- Compound Isolation and Identification: The crude extract is purified using techniques such as silica gel chromatography. The structure of the novel compound (e.g., the isoquinolone WJ35) is elucidated using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) [1].

Biosynthesis Workflow of the Oxytetracycline Backbone

The diagram below outlines the logical sequence of the early biosynthetic steps for forming the amidated polyketide backbone, leading to either the natural product or a novel compound.

This simplified workflow shows the crucial role of OxyD in defining the tetracycline structure. Co-expression with the minimal PKS and OxyJ leads to a novel compound (WJ35), while the full gene cluster is required to produce oxytetracycline [1].

Key Findings and Research Implications

- Novel Starter Unit Incorporation: The amidotransferase OxyD is essential for incorporating the malonamate starter unit, a universal feature of tetracyclines that distinguishes them from other aromatic polyketides [1].

- Specificity of the Minimal PKS: The oxytetracycline minimal PKS (OxyA-OxyC) demonstrates high specificity. Expression of OxyD with a heterologous minimal PKS did not produce amidated polyketides, indicating a co-evolved relationship between the minimal PKS and the amidotransferase [1].

- Combinatorial Biosynthesis Potential: The successful production of a novel isoquinolone (WJ35) by expressing oxyD, oxyA-C, and oxyJ in a heterologous host highlights the potential for engineered biosynthesis to create new, pharmaceutically relevant compounds [1].

References

Comprehensive Technical Guide: Oxytetracycline Production by Streptomyces rimosus ATCC 10970

Introduction to Streptomyces rimosus ATCC 10970 and Oxytetracycline

Strain Background and Industrial Significance

Streptomyces rimosus ATCC 10970 (also designated as R7) is the wild-type soil isolate and model organism for oxytetracycline (OTC) research and industrial production [1] [2]. This gram-positive, filamentous bacterium belongs to the Actinomycetota phylum and exhibits the characteristic complex life cycle of streptomycetes, forming vegetative mycelia and aerial spores [2] [3]. The strain was first isolated in the early 1950s by Alexander Finlay at Pfizer, and the antibiotic was marketed as Terramycin [4]. The genetic tractability of ATCC 10970 has made it arguably the best-characterized industrial streptomycete, with extensive research conducted since the 1950s using genetic mapping, conjugation, and modern molecular techniques [2].

Oxytetracycline is a broad-spectrum polyketide antibiotic with activity against Gram-positive and Gram-negative bacteria, intracellular pathogens, and some parasites [4] [2]. Its molecular structure consists of four linearly fused six-membered rings with a characteristic C2 amide functionality and one aromatic ring [4]. The clinical importance of OTC has been sustained for over 70 years, with current applications ranging from human medicine (including treatment of emerging infections and non-infective diseases) to extensive use in aquaculture, agriculture, and veterinary science [2] [5]. The global OTC market remains substantial, with more than 20 suppliers manufacturing over 10,000 tons annually [6].

Genomic and Metabolic Features

The S. rimosus ATCC 10970 genome consists of a linear chromosome of 9,368,017 bp with telomers containing long terminal inverted repeats, plus a large linear plasmid of 292,576 bp [6]. The chromosome contains 8,069 open reading frames, with the oxytetracycline biosynthetic gene cluster (BGC) located near one telomere [6]. The genome exhibits the typical genomic layout of Streptomyces species, with core essential genes located in the central region and numerous BGCs for secondary metabolites distributed toward the chromosomal ends [1] [6]. The GC content is approximately 71.88% [3].

S. rimosus ATCC 10970 possesses over 45 putative biosynthetic gene clusters encoding various secondary metabolites, including the medically important OTC and the polyene antifungal agent rimocidin [1] [2]. The OTC biosynthetic pathway utilizes a type II polyketide synthase system that assembles the tetracycline scaffold from nine malonyl-CoA molecules, which are derived from acetyl-CoA via carboxylation [6]. The OTC gene cluster contains genes for biosynthetic enzymes, transcriptional regulators, and resistance mechanisms [6].

Production Optimization and Culture Conditions

Media Composition and Culture Parameters

Optimizing culture conditions is fundamental for maximizing OTC yield from S. rimosus ATCC 10970. Both submerged fermentation (SmF) and solid-state fermentation (SSF) have been successfully employed, with the choice depending on available resources and scale requirements. The wild-type strain typically produces 27-70 mg/L OTC under standard laboratory conditions, but this can be significantly enhanced through media optimization [6].

Table 1: Optimal Culture Conditions for OTC Production by S. rimosus ATCC 10970

| Parameter | Submerged Fermentation | Solid-State Fermentation | References |

|---|---|---|---|

| Carbon Source | Mannitol (optimal), glucose, complex starch | Prosopis juliflora pods, maltose, corn cobs, sweet potatoes | [7] [5] [6] |

| Nitrogen Source | Soybean meal, ammonium salts | Prosopis juliflora pods (15% nitrogen content), soybean meal | [7] [5] |

| Optimal Temperature | 28°C | 28°C | [5] [3] |

| Optimal pH | 7.4 (initial), stabilizes at ~6.0 | 7.4 (initial buffer) | [5] [6] |

| Critical Supplements | Calcium carbonate (1 g/L), phosphate salts | Calcium carbonate (0.0026 g/gds), phosphate buffer | [7] [5] |

| Inoculum Size | 10⁷ spores/mL | 0.617 mL/gds (10⁷ spores/mL) | [5] [6] |

| Fermentation Time | 120 hours | 9 days | [5] [6] |

Statistical Optimization Methodologies

Response Surface Methodology (RSM) with Central Composite Design (CCD) has been successfully applied to optimize OTC production, reducing experimental trials while identifying critical factor interactions. Key variables identified through statistical optimization include carbon source concentration, nitrogen source, calcium carbonate, and moisture content (for SSF) [7] [5].

For SSF using Prosopis juliflora pods as substrate, the following optimal conditions were determined: maltose (0.125 g/gds), inoculum size (0.617 mL/gds), CaCO₃ (0.0026 g/gds), and moisture content (74.87%), yielding OTC at 5.02 mg/gds [5]. In SmF, a ten-fold increase in OTC production (470 mg/L compared to 47 mg/L in unoptimized medium) was achieved using optimized concentrations of glucose (10 g/L), soybean meal (10 g/L), and calcium carbonate (1 g/L) [7].

Fermentation Kinetics and Process Monitoring

The fermentation profile of wild-type ATCC 10970 in mannitol-based minimal medium shows distinct phases: exponential growth (maximum μ = 0.16 h⁻¹), transition phase with reduced growth following phosphate depletion, and stationary phase with continued mannitol consumption [6]. OTC production begins when phosphate becomes limiting and accumulates almost linearly, reaching approximately 27 mg/L by 120 hours [6]. The pH typically decreases to approximately 5.5 during the first 16 hours, then slightly increases and stabilizes around 6.0 [6].

Monitoring critical process parameters including dissolved oxygen, pH, carbon source depletion, and phosphate levels is essential for reproducible OTC production. The specific OTC productivity for ATCC 10970 remains relatively low but stable throughout the stationary phase, in contrast to engineered hyperproducers that achieve much higher specific productivities [6].

Genetic and Metabolic Engineering Strategies

Genome Reduction and Rearrangement

Comparative genomic analysis of industrial OTC hyperproducers derived from ATCC 10970 revealed that large DNA rearrangements at chromosomal termini significantly enhance OTC production [1] [6]. Both M4018 (Pfizer) and R6-500 (PLIVA) industrial strains, independently developed from ATCC 10970, show extensive deletions and rearrangements near the OTC biosynthetic gene cluster, suggesting convergent evolution [1].

Introducing a targeted 145-kb deletion near the OTC BGC in ATCC 10970 dramatically increased OTC titers to levels equivalent to industrial strains in a single engineering step [1]. RNA sequencing analysis demonstrated that this improvement primarily resulted from massively enhanced transcription of the OTC biosynthetic gene cluster rather than improved substrate supply [1]. Additionally, these genomic rearrangements activated previously silent cryptic gene clusters, enabling production of novel secondary metabolites not detected in the wild-type strain [1].

Genome reduction workflow for enhancing OTC production in S. rimosus ATCC 10970

Metabolic Pathway Engineering

Engineering primary metabolic pathways to enhance precursor supply represents another effective strategy for improving OTC production. The pentose phosphate pathway (PPP) is particularly important as it supplies NADPH and erythrose-4-phosphate, essential for polyketide biosynthesis [8].

In S. rimosus M4018 (derived from ATCC 10970), disruption of zwf1 or zwf2 genes encoding glucose-6-phosphate dehydrogenase isozymes in the PPP significantly increased OTC production [8]. Interestingly, overexpression of these genes reduced production, indicating complex regulation of metabolic flux [8]. The zwf1 and zwf2 disruptions resulted in 15.8% and 19.6% increases in OTC yield, respectively, while reducing biomass formation, suggesting redirected carbon flux from growth to antibiotic production [8].

Table 2: Metabolic Engineering Strategies for Enhanced OTC Production

| Target Pathway/Element | Engineering Approach | Effect on OTC Production | Mechanism | References |

|---|---|---|---|---|

| Terminal Genomic Regions | 145-kb deletion near OTC BGC | Equivalent to industrial strains (~4.5 g/L) | Enhanced OTC BGC transcription, activation of cryptic clusters | [1] |

| Pentose Phosphate Pathway | Disruption of zwf1 or zwf2 genes | Increased by 15.8-19.6% | Redirected carbon flux from growth to OTC biosynthesis | [8] |

| Precursor Supply | Enhancement of malonyl-CoA and acetyl-CoA supply | Up to 65-fold increase in hyperproducers | Increased building blocks for polyketide assembly | [6] |

| Gene Dosage | Chromosomal integration of second OTC BGC copy | Significant additional increase | Enhanced expression of biosynthetic enzymes | [1] |

Multi-Omics Insights from Industrial Hyperproducers

Systems biology analysis of the hyperproducing strain S. rimosus HP126 (derived from ATCC 10970) revealed multiple mutations contributing to its 65-fold higher OTC production compared to the wild type [6]. Genomic analysis identified 184 single nucleotide exchanges, massive genomic rearrangements including an 812.1 kb smaller chromosome with terminal deletions and internal duplications, and an enlarged linear plasmid [6].

Transcriptomic and proteomic analyses demonstrated that HP126 exhibits:

- Upregulated OTC biosynthetic genes throughout the fermentation timeline

- Enhanced acetyl-CoA and malonyl-CoA supply through increased expression of precursor supply pathways

- Reduced competing pathway activities for byproduct formation

- Streamlined morphology with reduced branching, potentially optimizing nutrient channeling [6]

This multi-omics portrait reveals that high-level OTC production requires coordinated changes in primary metabolism, biosynthetic cluster expression, and cellular differentiation, providing a blueprint for rational engineering of ATCC 10970.

Analytical Methods and Characterization

Extraction and Purification Protocols

For accurate quantification and characterization of OTC, efficient extraction and purification from culture broth is essential. The following standardized protocol can be used:

Extraction: Mix fermented matter with phosphate buffer (pH 7.4) in a 1:4 (w/v) ratio. Stir on a magnetic stirrer for 30 minutes at room temperature. Centrifuge at 10,000 × g for 10 minutes at 4°C to remove insoluble matter [5].

Liquid-Liquid Extraction: Adjust supernatant pH to 4-8. Perform extraction with ethyl acetate containing 0.1% calcium chloride as a chelating agent. Combine all ethyl acetate fractions and concentrate using rotary evaporation at 37°C [5].

Column Chromatography: Purify concentrated extract using silica gel chromatography. Elute with appropriate solvent systems (typically chloroform-methanol mixtures). Monitor fractions for OTC content using UV detection at 254 nm [5].

Crystallization: For further purification, dissolve the purified OTC in minimal methanol and allow slow evaporation at 4°C to obtain crystalline OTC [5].

Analytical Characterization Techniques

Multiple analytical methods should be employed to confirm OTC identity and purity:

- UV-Vis Spectroscopy: OTC in methanol shows characteristic absorption maxima at 270 nm and 360 nm [5].

- FTIR Spectroscopy: Key functional groups include hydroxyl stretches (3400 cm⁻¹), carbonyl stretches (1610-1640 cm⁻¹), and aromatic carbon bonds (1550-1600 cm⁻¹) [5].

- NMR Spectroscopy: ¹H NMR (300 MHz, D₂O) shows characteristic signals at δ 2.45 (C-6 and C-12a CH₃), δ 3.10 (C-4 N(CH₃)₂), δ 3.90 (C-5 OH), δ 6.80 (C-10 OH), and aromatic protons between δ 7.20-7.90. ¹³C NMR confirms the tetracyclic structure [5].

- HPLC Analysis: Use C18 reverse-phase column with acetonitrile-water mobile phase (typically 25:75 v/v) at flow rate 0.6 mL/min. UV detection at 254 nm. Retention time approximately 6.5 minutes [5].

- Color Tests: Specific color reactions confirm OTC identity: with concentrated H₂SO₄ (yellow), concentrated HCl (yellow), and 2N NaOH (yellow-brown), with color changes upon boiling [5].

Antibiotic Activity Assessment

Confirm antimicrobial activity using standard agar diffusion assays:

- Use Bacillus subtilis or Staphylococcus aureus as test organisms on Mueller-Hinton agar

- Apply purified OTC samples to sterile filter paper discs

- Incubate at 37°C for 24 hours and measure inhibition zones

- Compare with OTC standards for potency estimation [7] [5]

Industrial Applications and Strain Comparison

Performance Metrics of Industrial Strains

Industrial OTC production utilizes high-yielding derivatives of ATCC 10970 developed through extensive strain improvement programs. The hyperproducer S. rimosus HP126 produces up to 4,490 mg/L OTC in complex starch-containing medium - approximately 65-fold higher than the wild-type ATCC 10970 [6]. In minimal mannitol medium, HP126 still produces 340 mg/L OTC, representing a 12-fold increase over the wild type [6].

Table 3: Comparison of S. rimosus ATCC 10970 and Industrial Derivatives

| Strain | OTC Titer (mg/L) | Key Genetic Features | Growth Characteristics | Industrial Application |

|---|---|---|---|---|

| ATCC 10970 (Wild Type) | 27-70 | Complete 9.37 Mb linear chromosome + 292 kb plasmid, 45+ BGCs | μ = 0.16 h⁻¹, phosphate-dependent OTC production | Research strain, baseline production |

| M4018 (Pfizer) | >35,000 (industrial) | 145 kb deletion near OTC BGC, terminal rearrangements | Optimized for industrial fermentation | Commercial OTC production |

| R6-500 (PLIVA) | >35,000 (industrial) | 869 kb duplication and terminal deletion, OTC BGC relocated | High specific productivity maintained | Commercial OTC production |

| HP126 (Hyperproducer) | 4,490 (lab scale) | Multiple SNPs, large deletions/duplications, plasmid expansion | μ = 0.19 h⁻¹, early phosphate limitation | Research model for hyperproduction |

Bioprocess Considerations and Scale-Up

Successful industrial OTC production requires addressing several key process considerations:

- Oxygen Transfer: OTC fermentation is highly oxygen-demanding; ensure adequate dissolved oxygen through proper aeration and agitation [7]

- Foam Control: Antifoaming agents may be required during active growth phase [7]

- Temperature Control: Maintain precisely at 28°C throughout fermentation [6] [3]

- pH Management: Initial pH should be neutral (7.0-7.4) with monitoring throughout process [5] [6]

- Sterility: Maintain strict aseptic conditions to prevent contamination during long fermentation cycles [7]

Scale-up from laboratory to industrial scale requires systematic optimization of these parameters, typically progressing from shake flasks to laboratory fermenters (1-10 L) to pilot scale (100-1,000 L) and finally production scale (10,000-100,000 L).

Metabolic pathway for oxytetracycline biosynthesis in S. rimosus ATCC 10970

Conclusion and Future Perspectives

Streptomyces rimosus ATCC 10970 continues to be a valuable model system for understanding antibiotic biosynthesis and developing improved production strains. Recent advances in CRISPR-based genome editing now enable precise manipulation of the OTC biosynthetic pathway and regulatory elements [1]. The growing understanding of cluster-specific regulation and the relationship between genomic architecture and secondary metabolite expression opens new avenues for strain improvement [1] [6].

Future efforts will likely focus on:

- Combinatorial biosynthesis to generate novel tetracycline analogs with improved properties

- Systems metabolic engineering integrating multi-omics data for rational design

- Dynamic pathway regulation using synthetic biology approaches

- Heterologous expression of the OTC pathway in optimized chassis strains

References

- 1. hyper- Oxytetracycline through... | production Square Research [researchsquare.com]

- 2. Genetics of Streptomyces rimosus, the Oxytetracycline Producer [pmc.ncbi.nlm.nih.gov]

- 3. subsp. Streptomyces F.D. 10326 | BacDiveID:15515 rimosus rimosus [bacdive.dsmz.de]

- 4. of Biosynthesis by Oxytetracycline : Past... Streptomyces rimosus [pmc.ncbi.nlm.nih.gov]

- 5. Production and statistical optimization of oxytetracycline from ... [bioresources.cnr.ncsu.edu]

- 6. Systems biology of industrial oxytetracycline production in ... [microbialcellfactories.biomedcentral.com]

- 7. Production and optimization of oxytetracycline by a new ... [link.springer.com]

- 8. Improved oxytetracycline production in Streptomyces ... [sciencedirect.com]

malonyl-CoA precursor in oxytetracycline biosynthesis

Malonyl-CoA in Oxytetracycline Biosynthesis

Malonyl-CoA serves as the central extender unit for constructing the oxytetracycline polyketide backbone. The core biosynthetic pathway can be summarized as follows:

| Biosynthetic Stage | Key Enzymes/Components | Role of Malonyl-CoA |

|---|---|---|

| Backbone Assembly | Minimal PKS (OxyA, OxyB, OxyC); Amidotransferase (OxyD) [1] | Single malonamyl-CoA starter unit + 8 malonyl-CoA extender units are incorporated via decarboxylative Claisen condensations to form a linear poly-β-ketone chain [1] [2]. |

| Precursor Supply | Acetyl-CoA carboxylase (ACC); Non-carboxylative Malonyl-CoA Pathway (engineered) | The natural route carboxylates acetyl-CoA to form malonyl-CoA. A synthetic, more efficient pathway uses enzymes like β-alanine-pyruvate transaminase and malonyl-CoA reductase to bypass ACC [3]. |

The diagram below illustrates the core biosynthetic pathway from primary metabolism to the oxytetracycline backbone:

The core pathway shows the origin of the malonamyl starter unit and the iterative use of malonyl-CoA extender units by the minimal PKS to form the oxytetracycline scaffold.

Industrial Production: Engineering Malonyl-CoA Supply

Industrial hyperproducing strains of S. rimosus achieve dramatically higher oxytetracycline titers by fundamentally rewiring their central metabolism to enhance the supply of malonyl-CoA.

| Characteristic | Wild-Type Strain (ATCC 10970) | Hyperproducer Strain (HP126) |

|---|---|---|

| Oxytetracycline Titer | 27 mg/L (minimal medium) [4] | 340 mg/L (minimal medium), 4,490 mg/L (complex medium) [4] |

| Key Genomic Changes | Reference genome [4] | Massive genomic rearrangements and deletions, particularly in chromosomal arms [4] [5] |

| Malonyl-CoA Supply | Baseline precursor supply [6] | Activated supply of acetyl-CoA and malonyl-CoA building blocks [6] |

| Primary Metabolic Outcome | Standard flux through biosynthetic pathways [4] | Upregulated OTC cluster transcription, reduced competing byproducts, streamlined morphology [4] [6] |

The systems biology analysis reveals that the hyperproducer strain HP126 is engineered for efficiency, as shown in the comparative workflow below:

The multi-omics comparison between wild-type and hyperproducer strains links large-scale genomic changes to key metabolic and regulatory outcomes that boost production.

Future Directions for Precursor Engineering

Emerging strategies focus on further optimizing malonyl-CoA supply to overcome inherent bottlenecks:

- Bypassing Natural Regulation: The native acetyl-CoA carboxylase pathway is subject to tight cellular regulation and presents kinetic and energetic inefficiencies [3]. Introducing a synthetic, non-carboxylative malonyl-CoA pathway independent of acetyl-CoA can feature faster kinetics and circumvent these limitations, serving as a versatile platform for producing malonyl-CoA-derived products [3].

- Transcriptional Activation over Substrate Supply: Contrary to traditional metabolic engineering logic, a key study found that a large genomic deletion near the OTC gene cluster in a wild-type strain caused a massive increase in OTC production. This was primarily due to dramatically enhanced transcription of the OTC biosynthetic gene cluster, rather than just an increase in substrate supply [5]. This suggests that engineering for transcriptional derepression can be as crucial as optimizing precursor pathways.

References

- 1. Oxytetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. - Wikipedia Oxytetracycline [en.m.wikipedia.org]

- 3. A non-carboxylative route for the efficient synthesis... | Nature Catalysis [nature.com]

- 4. Systems biology of industrial oxytetracycline production in... [microbialcellfactories.biomedcentral.com]

- 5. hyper-production through targeted... | Research Square Oxytetracycline [researchsquare.com]

- 6. Systems biology of industrial oxytetracycline production in ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide to Type II Polyketide Synthase Mechanism

Introduction and Executive Summary

Type II polyketide synthases (PKSs) are multimodular enzymatic complexes primarily found in bacteria that are responsible for the biosynthesis of a vast array of clinically relevant aromatic polyketides, including tetracycline antibiotics, doxorubicin chemotherapeutics, and anthracyclines [1]. Unlike the modular assembly-line organization of type I PKSs or the homodimeric architecture of type III PKSs, type II PKSs function as discrete, monofunctional proteins that form dissociable molecular assemblies [2]. This guide provides a comprehensive overview of the core mechanistic principles of type II PKSs, details experimental methodologies for their in vitro reconstitution, and discusses emerging subfamilies that expand the classical definition of these systems. The mechanistic core, or minimal PKS, consists of a ketosynthase-chain length factor heterodimer (KS-CLF) and an acyl carrier protein (ACP) that work iteratively to produce poly-β-keto chains of specific lengths, which are subsequently tailored by auxiliary enzymes to generate structural diversity [3] [1].

Core Mechanistic Principles of Type II PKSs

The biosynthesis of aromatic polyketides by type II PKSs follows a defined sequence of initiation, chain elongation, and cyclization or reduction, facilitated by a core set of enzymes.

The Initiation (Loading) Stage

Biosynthesis typically begins with the selection and loading of a starter unit onto the acyl carrier protein (ACP). While acetate (from acetyl-CoA) is common, the use of diverse starter units is a key strategy for generating structural diversity [3] [4].

- Diverse Starter Units: Non-acetate starters include propionyl-CoA (generated by a bifunctional acyltransferase/decarboxylase, LomC, in lomaiviticin biosynthesis), 2-methylbutyryl-CoA in trioxacarcin biosynthesis, and anthraniloyl-CoA in aurachin biosynthesis [3] [4].

- Loading Mechanisms: The loading process can occur through different enzymatic mechanisms. In the cispentacin and coronatine pathways, the enzyme AmcH (an adenylate-forming acyltransferase) directly loads 2-oxoglutarate (2-OG) onto the ACP (AmcB) in an ATP-dependent manner to form 2-oxoglutaryl-ACP [5]. An alternative mechanism, observed in the enterocin pathway, involves a type II nonribosomal peptide synthetase-like mechanism where a benzoate:ACP ligase (EncN) primes the ACP (EncC) with a benzoic acid starter unit, also in an ATP- and CoA-independent fashion [6].

The Elongation (Minimal PKS) Stage

Chain elongation is carried out by the minimal PKS, a complex of three essential proteins [1]:

- Acyl Carrier Protein (ACP): Serves as the central hub, shuttling the growing polyketide chain and extender units between catalytic partners. It is post-translationally modified by a 4'-phosphopantetheine transferase (PPTase) to convert the inactive apo-ACP into the active holo-ACP, which features a phosphopantetheinyl arm with a terminal thiol group for covalent substrate attachment [5] [7].

- Ketosynthase (KS): The active enzyme that catalyzes decarboxylative Claisen condensations.

- Chain Length Factor (CLF): A catalytically inactive KS homolog that forms a tight heterodimer with the KS (KS-CLF) and primarily determines the number of elongation cycles, thereby controlling the final polyketide chain length [2] [5].

The elongation cycle proceeds iteratively as follows:

- The KS-CLF heterodimer accepts the ACP-bound starter unit.

- A malonyl extender unit is loaded onto the ACP, typically by a malonyl-CoA:ACP transacylase (FabD) [5].

- The KS catalyzes a decarboxylative Claisen condensation between the KS-bound growing chain and the ACP-bound malonyl extender unit, extending the chain by two carbons and releasing CO₂.

- This cycle repeats for a predetermined number of iterations (e.g., 8 times for an octaketide) as controlled by the KS-CLF, producing a reactive poly-β-ketoacyl-ACP intermediate [3] [1].

The Cyclization and Tailoring Stage

The highly reactive poly-β-keto chain is highly unstable and undergoes regiospecific cyclization, which is catalyzed by a suite of tailoring enzymes that determine the final scaffold of the aromatic polyketide.

- Cyclization and Aromatization: This process is primarily governed by aromatases/cyclases (AROs/CYCs). These enzymes can be classified based on their cyclization patterns (e.g., C7–C12 or C9–C14 for the first ring) and whether they act on reduced or non-reduced poly-β-keto chains [3] [4]. The structures of di-domain AROs/CYCs, such as StfQ (non-reducing) and BexL (reducing), have revealed that different domains within these enzymes can catalyze the key cyclization reactions [3] [4].

- Additional Tailoring Reactions: The cyclized core is further decorated by a diverse set of tailoring enzymes, including ketoreductases (KRs), dehydratases (DHs), oxygenases, and glycosyltransferases [3] [1]. These modifications introduce hydroxyl groups, epoxides (via Baeyer-Villiger monooxygenases), sugars, and other functional groups, greatly enhancing the structural diversity and biological activity of the final natural product [3].

Emerging and Non-Canonical Type II PKS Mechanisms

Recent research has revealed that type II PKSs can produce non-aromatic structures, expanding beyond the classical paradigm of aromatic polyketide synthesis.

Highly Reducing (HR) Type II PKSs

A significant subfamily, known as highly reducing (HR) type II PKSs, produces aliphatic polyenes instead of aromatic compounds [5] [8]. The hallmark of these systems, as exemplified by the IgaPKS responsible for ishigamide biosynthesis, is a complete iterative reduction cycle during each elongation step [8]. After each condensation reaction catalyzed by the KS-CLF, the β-keto group is fully reduced by a ketoreductase (KR) and a dehydratase (DH) to form an enoyl-ACP. Crucially, the KS-CLF in HR systems exhibits distinct substrate selectivity; it accepts only the enoyl-ACP intermediate for the next round of condensation, not the unreduced β-ketoacyl-ACP [8]. This selectivity is a key feature that differentiates HR type II PKSs from their aromatic counterparts. Structural studies of the IgaPKS KS-CLF heterodimer have shown that a charged residue (Asp113 in Iga11) in the active site pocket prevents the binding of β-ketoacyl substrates, thereby enforcing this selectivity [8].

Type II PKSs for Non-Aromatic Ring Systems

Another emerging group utilizes type II PKS-like enzymes to biosynthesize molecules featuring non-aromatic carbocyclic rings. A notable example is the biosynthesis of cispentacin, a cyclopentane-containing amino acid. In this pathway, a heterodimer of type II PKS-like enzymes (AmcF–AmcG) is proposed to catalyze a single C2 elongation followed by a unique cyclization on the ACP (AmcB) to form a key cyclopentane intermediate from a 2-oxoglutaryl-ACP precursor [5]. This mechanism deviates significantly from the iterative elongation and subsequent cyclization seen in canonical type II PKSs.

The table below summarizes the key differences between the major types of type II PKS systems.

| Feature | Canonical Type II PKS | Highly Reducing (HR) Type II PKS | Cispentacin-Type System |

|---|---|---|---|

| Primary Product | Aromatic Polycycles | Aliphatic Polyenes | Non-Aromatic Carbocycles (e.g., Cyclopentane) |

| Core Mechanism | Iterative elongation to form a poly-β-keto chain, followed by cyclization/aromatization. | Full reduction cycle (KR, DH) after each condensation; KS-CLF is selective for enoyl-ACP. | Single elongation followed by peculiar cyclization on ACP. |

| Reduction Steps | Occurs after full chain elongation, if at all. | Occurs during each elongation cycle. | Not typical of polyketide biosynthesis. |

| Key Selectivity | KS-CLF controls chain length. | KS-CLF rejects β-ketoacyl-ACP, accepts only enoyl-ACP. | N/A |

| Examples | Actinorhodin, Tetracenomycin | Ishigamide (IgaPKS) | Cispentacin, Coronafacic Acid |

Experimental Protocols and Methodologies

The in vitro reconstitution of functional type II PKSs is crucial for mechanistic studies but has been historically challenging due to difficulties in obtaining soluble, active proteins and achieving efficient phosphopantetheinylation of ACPs.

Heterologous Expression and ACP Activation

A significant technical hurdle is the heterologous expression of functional KS-CLF and the activation of its cognate ACP.

- Expression Systems: Both Escherichia coli and Streptomyces albus are commonly used as heterologous hosts for expressing type II PKS components. Co-expression strategies can be essential; for instance, the AmcF–AmcG heterodimer from the cispentacin pathway required co-expression in S. albus for solubility, whereas AmcF expressed alone was insoluble [5].

- ACP Engineering for Activation: Many native type II ACPs are not efficiently converted to their active holo-form by the commonly used broad-specificity PPTase Sfp from Bacillus subtilis. A recent breakthrough involved identifying conserved residues in Sfp-incompatible ACPs (e.g., from Gloeocapsa sp.) that, when mutated, enabled high-yield phosphopantetheinylation by Sfp. This approach was generalized to other previously incompatible ACPs, breaking a major barrier to in vitro studies [9].

- Preparation of Holo-ACP: Active holo-ACP can be prepared by co-expressing the ACP gene with a PPTase gene (e.g., pptA2) in E. coli [5]. The successful conversion from apo- to holo-ACP and subsequent loading with extender units (e.g., malonate) can be confirmed using LC-ESI-HRMS to detect the mass increase [5].

In Vitro Reconstitution and Assay Techniques

Successful in vitro reconstitution involves combining purified, active components and monitoring the reaction.

- Pathway Reconstitution: The complete biosynthesis of cispentacin was achieved in vitro using seven purified recombinant proteins (AmcB–AmcH). The reaction was initiated by adding ATP and the starter unit, 2-oxoglutarate, to a mixture of the enzymes. Product formation was tracked using LC-ESI-HRMS and HPLC to monitor ATP consumption and AMP generation [5].

- Probing Transient Protein Interactions: The transient interactions between ACP and KS-CLF are critical but difficult to capture due to their dynamic nature. Chemical cross-linking strategies using pantetheineamide-based probes (e.g., β-chloracrylamide pantetheinamide) that mimic the native phosphopantetheine arm have been successfully employed. These probes form a stable covalent bond with the active-site cysteine of the KS, allowing for the crystallization and structural determination of the ACP=KS-CLF tripartite complex, as demonstrated for IgaPKS [8].

The following diagram illustrates the core elongation cycle of a canonical type II PKS and the alternative cycle of a Highly Reducing (HR) type II PKS.

Comparison of canonical and highly reducing type II PKS elongation cycles.

Applications in Drug Discovery and Bioengineering

Type II PKSs are a rich source of bioactive molecules and a promising platform for engineered biosynthesis.

- Pharmacological Relevance: Compounds derived from type II PKSs include tetracycline and macrolide antibiotics, the immunosuppressant sirolimus, the anticholesterol drug lovastatin, and the anticancer agent epothilone B [2]. It is estimated that nearly two-thirds of all drugs in use are at least partially derived from natural products, highlighting the importance of these pathways [2].

- Bioengineering Potential: The discrete nature of type II PKS enzymes offers significant advantages for synthetic biology and combinatorial biosynthesis compared to the large megasynthases of type I systems [1]. By swapping components like the KS-CLF (to alter chain length) or introducing tailoring enzymes from different pathways, it is possible to generate novel "unnatural natural products" [7] [1]. Furthermore, these systems are being researched for the synthesis of biofuels and industrial chemicals [2]. The central role of the ACP in interacting with all partner enzymes makes it a key target for strategic redesign to unlock new biosynthetic potential [7].

Conclusion and Future Perspectives

References

- 1. The Potential and Challenges of In Vitro Type II Polyketide ... [mdpi.com]

- 2. - Wikipedia Polyketide synthase [en.wikipedia.org]

- 3. New insights into bacterial type II polyketide biosynthesis [pmc.ncbi.nlm.nih.gov]

- 4. New insights into bacterial type ... | F1000 II polyketide Research [f1000research.com]

- 5. Discovery of type II polyketide synthase-like enzymes for ... [nature.com]

- 6. Priming type via a II nonribosomal... polyketide synthases type II [pubmed.ncbi.nlm.nih.gov]

- 7. Probing the structure and function of acyl carrier proteins to unlock the... [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis for selectivity in a highly reducing type II ... [pmc.ncbi.nlm.nih.gov]

- 9. Strategic Acyl Carrier Protein Engineering Enables Functional Type ... II [pubmed.ncbi.nlm.nih.gov]

Oxytetracycline Ribosomal Binding Mechanism: An In-Depth Technical Guide

Introduction and Historical Context

Oxytetracycline (OTC) is a broad-spectrum tetracycline antibiotic belonging to the first generation of tetracyclines discovered as natural products. It was originally isolated in 1950 from the actinomycete Streptomyces rimosus and quickly became a clinically important agent due to its activity against a wide range of Gram-positive and Gram-negative bacteria [1] [2]. As a protein synthesis inhibitor, OTC's primary mechanism involves binding to the 30S ribosomal subunit, thereby disrupting bacterial translation [3]. The extensive use of tetracyclines in both human and veterinary medicine has led to the emergence of resistance mechanisms, driving continued research into their molecular interactions with the ribosome and the development of newer analogues such as tigecycline that overcome common resistance determinants [4] [5]. This whitepaper provides a comprehensive technical analysis of OTC's binding mechanism to the 30S ribosomal subunit, incorporating recent structural insights and biochemical evidence relevant to ongoing antibiotic development efforts.

Molecular Mechanism of 30S Subunit Binding

Primary Binding Site and Structural Interactions

Oxytetracycline exerts its bacteriostatic effect primarily by binding to the 30S ribosomal subunit with a dissociation constant (Kd) ranging from 1 to 20 μM [4]. Structural studies, including X-ray crystallography of 30S subunit-antibiotic complexes, have identified the primary high-affinity binding site located in a pocket formed by the irregular minor groove of helix 34 (h34) and the loop of helix 31 (h31) in the 16S rRNA [4] [5]. At this site, OTC makes extensive interactions almost exclusively with the sugar-phosphate backbone of the RNA, with minimal base-specific contacts, which explains the broad-spectrum activity of tetracyclines across diverse bacterial species [4].

The molecular interactions at the primary binding site include:

- Magnesium ion-mediated coordination: Several tetracycline-RNA interactions are facilitated through a magnesium ion (Mg²⁺) bridge, which is crucial for optimal binding affinity [4].

- Hydrogen bonding network: The hydroxyl groups at positions C10, C11, C11a, C12, and C12a of OTC participate in an extensive hydrogen bonding network with nucleotides in h31 and h34, particularly with C1054 [4] [5].

- Steric interference: When bound at the primary site, the tetracycline molecule sterically clashes with the anticodon loop of the aminoacyl-tRNA as it attempts to accommodate into the A site, thereby preventing the addition of new amino acids to the growing polypeptide chain [4].

Table 1: Key Molecular Interactions Between Oxytetracycline and the 30S Ribosomal Subunit

| Ribosomal Component | Interaction Type | Functional Consequence |

|---|---|---|

| Helix 34 (h34) 16S rRNA | Magnesium-mediated coordination, Hydrogen bonding | Primary high-affinity binding |

| Helix 31 (h31) 16S rRNA | Hydrogen bonding, Van der Waals contacts | Stabilization in A-site pocket |

| Nucleotide C1054 | Stacking interactions, Hydrogen bonding | Enhanced binding affinity |

| A-site cavity | Steric obstruction | Prevention of aa-tRNA accommodation |

Inhibition of Translation Elongation

The binding of oxytetracycline to the 30S subunit primarily disrupts the elongation phase of protein synthesis. Biochemical studies demonstrate that OTC specifically inhibits the accommodation of aminoacyl-tRNA (aa-tRNA) into the ribosomal A site without affecting the initial step of decoding where the ternary complex (EF-Tu•GTP•aa-tRNA) binds to the ribosome [4]. This creates a nonproductive cycle of ternary complex binding and GTP hydrolysis without subsequent peptide bond formation [4]. The tetracycline molecule positioned in the A-site pocket creates a steric barrier that prevents the proper positioning of the aminoacyl-tRNA for efficient translation, ultimately halting bacterial protein synthesis and leading to bacteriostatic activity [4] [3].

Alternative Mechanism: Translation Initiation Inhibition

Recent research has revealed that oxytetracycline and other tetracyclines also exhibit a complementary mechanism by affecting the initiation phase of protein synthesis [6]. Biochemical and computational studies demonstrate that OTC can influence the conformation and dynamics of initiation factors on the 30S subunit:

- IF3 conformational changes: OTC induces initiation factor IF3 to adopt a more compact conformation on the 30S ribosomal subunit, similar to that induced by initiation factor IF1 [6].

- IF1 stabilization: OTC affects IF1-bound 30S complexes, altering the dissociation kinetics of IF1 from early initiation complexes [6].

- Subunit joining inhibition: OTC delays 50S subunit joining to 30S initiation complexes (30S ICs), thereby impeding the progression to functional 70S ribosomes [6].

This initiation inhibition mechanism works complementarily with the established elongation inhibition, potentially enhancing the overall efficacy of protein synthesis disruption.

Figure 1: Dual Mechanism of Oxytetracycline Action on Bacterial Protein Synthesis

Quantitative Binding Parameters and Comparative Analysis

Table 2: Quantitative Binding Parameters of Tetracycline Antibiotics

| Antibiotic | Dissociation Constant (Kd) | Ribosomal Subunit | Primary Binding Location | Key Structural Interactions |

|---|---|---|---|---|

| Oxytetracycline | 1-20 μM [4] | 30S | Helix 34 & Helix 31 (16S rRNA) | Mg²⁺ coordination, H-bonding with C1054 [4] |

| Tetracycline | ~1 μM [4] | 30S | Helix 34 & Helix 31 (16S rRNA) | Mg²⁺ coordination, H-bonding with backbone [4] |

| Tigecycline | ~10-100 fold higher affinity than tetracycline [5] | 30S | Helix 34 & Helix 31 (16S rRNA) | Additional stacking with C1054 via glycylamido side chain [5] |

Resistance Mechanisms and Structural Evasion Strategies

Bacterial resistance to oxytetracycline primarily occurs through three well-characterized mechanisms:

Ribosomal Protection Proteins (RPPs)

Ribosomal protection proteins such as Tet(O) and Tet(M) are GTPases that share structural similarity with elongation factors [4]. These cytoplasmic proteins (∼72 kDa) confer tetracycline resistance through a GTP-dependent displacement mechanism:

- Tet(O) and Tet(M) bind to the ribosome and actively dislodge tetracycline from its primary binding site [4].

- This displacement increases the apparent dissociation constant (Kd) of tetracycline binding from approximately 5 to 30 μM, significantly reducing antibiotic efficacy [4].

- The ability to remove tetracycline is strictly GTP-dependent, though the requirement for GTP hydrolysis versus GTP binding varies between different RPPs [4].

Efflux Pumps and Enzymatic Inactivation

Additional resistance mechanisms include:

- Efflux systems: Membrane-associated transporters that actively export tetracyclines from the bacterial cell, reducing intracellular concentrations [4] [3].

- Enzymatic inactivation: Rare mechanisms involving modification of the antibiotic molecule, primarily observed in Bacteroides species [4].

- rRNA mutations: Specific mutations in the 16S rRNA, such as those observed in Helicobacter pylori and Propionibacterium acnes, that reduce tetracycline binding affinity by altering the primary binding site [4].

Structural Insights for Evading Resistance

Modern tetracycline derivatives like tigecycline incorporate structural modifications that circumvent common resistance mechanisms:

- The tert-butyl-glycylamido side chain at position C9 in tigecycline extends deeper into the 16S rRNA backbone, forming additional interactions with nucleotide C1054 [5].

- These enhanced interactions restrict the mobility of C1054 and prevent displacement by ribosomal protection proteins, allowing tigecycline to maintain activity against tetracycline-resistant strains [5].

- The increased steric bulk and additional RNA contacts contribute to both higher ribosomal affinity and evasion of common resistance determinants [5].

Experimental Methods for Studying Binding Mechanisms

X-ray Crystallography and Structural Analysis

X-ray crystallography of ribosomal complexes provides atomic-resolution details of antibiotic binding:

- Crystallization conditions: 30S ribosomal subunits are purified from model organisms such as Thermus thermophilus and crystallized using vapor diffusion methods [5].

- Ligand soaking: Crystals are soaked for 12-24 hours with high concentrations (100 μM) of oxytetracycline or its analogues before flash-freezing in liquid nitrogen [5].

- Data collection and processing: Diffraction data collected at synchrotron facilities are processed using programs like XDS and CCP4, with molecular modeling performed in COOT and refinement using PHENIX [5].

- Electron density analysis: Unbiased Fo-Fc difference Fourier maps reveal ligand positioning and conformation, allowing precise modeling of antibiotic-ribosome interactions [5].

Biochemical and Biophysical Assays

Pre-steady-state kinetics and FRET-based approaches provide dynamic information about tetracycline-ribosome interactions:

- FRET-monitored conformational changes: Double-labeled initiation factors (e.g., IF3 with Alexa-488 and Atto-540Q) allow monitoring of distance changes during 30S subunit binding in the presence of tetracyclines [6].

- Stopped-flow kinetics: Rapid mixing techniques quantify the kinetics of initiation factor binding and dissociation from 30S subunits in the presence of oxytetracycline [6].

- Molecular modeling: Computational approaches simulate tetracycline binding to initiation complexes and predict fluctuations in binding site topography during the initiation pathway [6].

Figure 2: Experimental Approaches for Studying Oxytetracycline-Ribosome Interactions

Functional Assays for Translation Inhibition

In vitro translation systems quantify the functional consequences of tetracycline binding:

- Cell-free protein synthesis: Purified ribosomal systems with reporter genes (e.g., luciferase) measure dose-dependent inhibition of protein synthesis [5].

- tRNA binding assays: Filter-binding or fluorescence anisotropy techniques assess the impact of oxytetracycline on aminoacyl-tRNA binding to the A-site [4].

- Initiation complex formation: Native gel electrophoresis and sucrose gradient centrifugation monitor the assembly and stability of 30S and 70S initiation complexes in the presence of tetracyclines [6].

Conclusion and Research Implications

The binding of oxytetracycline to the 30S ribosomal subunit represents a sophisticated molecular mechanism of protein synthesis inhibition that continues to inform antibiotic development. Key structural insights regarding the primary tetracycline binding site and the complementary inhibition of translation initiation have expanded our understanding of how tetracyclines disrupt bacterial growth. The ongoing characterization of resistance mechanisms, particularly those mediated by ribosomal protection proteins, provides critical information for designing next-generation tetracycline analogues that maintain activity against resistant pathogens.

Future research directions should focus on:

- Exploiting the initiation inhibition mechanism for developing tetracyclines with enhanced potency

- Structural optimization to evade ribosomal protection proteins while maintaining high-affinity binding

- Investigating the clinical relevance of initiation inhibition in various bacterial pathogens

- Developing novel experimental approaches to study the dynamics of tetracycline-ribosome interactions in real-time

References

- 1. : Uses, Interactions, Oxytetracycline of... | DrugBank Online Mechanism [go.drugbank.com]

- 2. - Wikipedia Oxytetracycline [en.wikipedia.org]

- 3. What is the mechanism of Oxytetracycline ? [synapse.patsnap.com]

- 4. Ribosomal Protection Proteins and Their Mechanism of ... [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of an Alternative Mode of Tigecycline... Structural [pmc.ncbi.nlm.nih.gov]

- 6. A Complementary Mechanism of Bacterial mRNA ... [frontiersin.org]

HPLC Analysis of Oxytetracycline in Plasma: Comprehensive Application Notes and Protocols

Introduction

Oxytetracycline (OTC) is a broad-spectrum tetracycline antibiotic widely used in both human and veterinary medicine. Monitoring its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides detailed application notes and protocols for reliable quantification of OTC in plasma using High-Performance Liquid Chromatography (HPLC), consolidating methodologies from recent scientific literature to support researchers, scientists, and drug development professionals.

The complexity of plasma matrices necessitates robust sample preparation and chromatographic separation to achieve accurate OTC quantification. The protocols outlined herein have been validated across multiple studies involving cattle, fish, and human plasma, ensuring broad applicability across species. These methods enable precise measurement of OTC concentrations for optimizing dosing regimens, establishing withdrawal times, and ensuring therapeutic efficacy while minimizing adverse effects.

Materials and Methods

Reagents and Chemicals

- Oxytetracycline hydrochloride reference standard (purity ≥95%) [1]

- HPLC-grade acetonitrile and methanol [1]

- Water purified through Milli-Q or equivalent system

- Ortho-phosphoric acid, oxalic acid, or potassium dihydrogen phosphate for mobile phase preparation [2] [3]

- EDTA (Disodium ethylenediaminetetraacetate) for sample pretreatment [4]

- Trichloroacetic acid or other protein precipitation agents [4]

Equipment and Instrumentation

- HPLC system with ternary pump, autosampler, and column compartment

- Detection systems: Diode Array Detector (DAD) [2], Photodiode Array (PDA) detector [5], or fluorescence detector [3]

- Chromatographic column: Reversed-phase C18 column (e.g., Equisil BDS C18, 5 μm, 150 × 4.60 mm) [2]

- Centrifuge capable of ≥4000× g

- Vortex mixer

- pH meter

- Analytical balance

Sample Preparation Protocol

Table 1: Sample Preparation Methods for Oxytetracycline Extraction from Plasma

| Step | Procedure | Parameters | Variations |

|---|---|---|---|

| 1. Plasma Collection | Centrifuge blood at 4000× g for 10 min; collect supernatant plasma | 4000× g, 10 min [1] | Use heparin or EDTA as anticoagulant [1] |

| 2. Protein Precipitation | Add 2 volumes of acetonitrile (with 0.1% formic acid) to 1 volume plasma; vortex 1 min | Ratio 2:1 (ACN:plasma) | Alternative: Trichloroacetic acid [4] |

| 3. Centrifugation | Centrifuge at 14000× g for 15 min | 14000× g, 15 min, 4°C | Temperature control critical for stability [6] |